N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Synthesis of the Tetrahydrothiophene Derivative: The tetrahydrothiophene derivative can be prepared by the reduction of thiophene using hydrogenation or other reducing agents.
Coupling Reaction: The final step involves the coupling of the indole derivative with the tetrahydrothiophene derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the tetrahydrothiophene ring could modulate the activity of enzymes involved in oxidative stress pathways. The compound’s overall effect is likely mediated through a combination of receptor binding and enzyme inhibition.
Properties
Molecular Formula |
C19H26N2O4S |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[1-(3-methylbutyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H26N2O4S/c1-14(2)6-9-21-10-7-16-17(21)4-3-5-18(16)25-12-19(22)20-15-8-11-26(23,24)13-15/h3-5,7,10,14-15H,6,8-9,11-13H2,1-2H3,(H,20,22) |
InChI Key |
KSHKNXLMRCSLQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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